molecular formula C11H7ClF2O B13718930 2-(4-Chlorophenyl)-5-(difluoromethyl)furan

2-(4-Chlorophenyl)-5-(difluoromethyl)furan

Cat. No.: B13718930
M. Wt: 228.62 g/mol
InChI Key: APNOYHFBRSITDO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(difluoromethyl)furan is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of a suitable precursor, such as a furan derivative, using difluoromethylating agents under radical conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(difluoromethyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the furan ring.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(difluoromethyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The 4-chlorophenyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(trifluoromethyl)furan: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(4-Bromophenyl)-5-(difluoromethyl)furan: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

    2-(4-Chlorophenyl)-5-(methyl)furan: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

2-(4-Chlorophenyl)-5-(difluoromethyl)furan is unique due to the presence of both the difluoromethyl group and the 4-chlorophenyl group. The difluoromethyl group imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions. The 4-chlorophenyl group provides additional opportunities for functionalization and interaction with biological targets .

Properties

Molecular Formula

C11H7ClF2O

Molecular Weight

228.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(difluoromethyl)furan

InChI

InChI=1S/C11H7ClF2O/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6,11H

InChI Key

APNOYHFBRSITDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(F)F)Cl

Origin of Product

United States

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